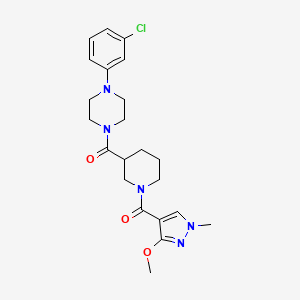

(4-(3-chlorophenyl)piperazin-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone

説明

The compound "(4-(3-chlorophenyl)piperazin-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone" is a bifunctional molecule featuring a piperazine ring substituted with a 3-chlorophenyl group and a piperidine moiety linked to a 3-methoxy-1-methylpyrazole-4-carbonyl unit. This structure combines two pharmacologically significant scaffolds:

- Pyrazole-carbonyl-piperidine hybrids are associated with kinase inhibition, metabolic stability, and improved solubility profiles .

The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity, while the methoxy-methylpyrazole carbonyl may reduce metabolic degradation compared to unsubstituted pyrazoles .

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN5O3/c1-25-15-19(20(24-25)31-2)22(30)28-8-4-5-16(14-28)21(29)27-11-9-26(10-12-27)18-7-3-6-17(23)13-18/h3,6-7,13,15-16H,4-5,8-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIRGNDVKODSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(3-chlorophenyl)piperazin-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone, with the CAS number 1014049-34-3, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28ClN5O3, with a molecular weight of 445.95 g/mol. The structure features a piperazine ring and a pyrazole moiety, both known for their diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H28ClN5O3 |

| Molecular Weight | 445.95 g/mol |

| CAS Number | 1014049-34-3 |

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. The piperazine component is known to engage with central nervous system receptors, while the pyrazole moiety has been implicated in inhibiting inflammatory pathways and exhibiting anticancer properties.

Key Mechanisms:

- Receptor Interaction : The piperazine ring can bind to serotonin receptors, potentially influencing mood and anxiety disorders.

- Enzyme Inhibition : The pyrazole structure may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have demonstrated synergistic effects when combined with established chemotherapeutic agents like doxorubicin, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cell lines .

Case Study : A study focused on pyrazole derivatives showed that those with halogen substituents (like chlorine) exhibited enhanced cytotoxic effects. The combination of these derivatives with doxorubicin resulted in increased apoptosis in cancer cells, suggesting a promising avenue for treatment strategies targeting Claudin-low breast cancer subtypes .

Neuropharmacological Effects

The piperazine component also suggests potential applications in treating neurological disorders. Compounds containing piperazine have been studied for their antidepressant and anxiolytic effects due to their interaction with serotonin receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of chlorine on the phenyl ring has been linked to increased potency against cancer cells. Similarly, modifications on the pyrazole moiety can significantly affect its binding affinity and selectivity towards target enzymes.

| Structure Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased cytotoxicity |

| Methoxy Group | Enhanced receptor affinity |

| Piperazine Ring | Central nervous system activity |

類似化合物との比較

4-(3-Fluorobenzoyl)-1-piperazinylmethanone ()

- Structural Differences : Replaces the 3-chlorophenyl group with a 3-fluorobenzoyl moiety and substitutes the pyrazole-piperidine unit with a pyridinyl group.

- The pyridine ring may confer stronger CYP3A4 inhibition, as seen in related kinase inhibitors .

(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone ()

- Structural Differences : Features a 3-chloro-4-methylphenyl group and a 4-nitrophenyl-piperazine.

- Functional Implications : The nitro group introduces strong electron-withdrawing effects, which may improve oxidative stability but increase toxicity risks. Methyl substitution could enhance metabolic resistance relative to the methoxy group in the target compound .

Pyrazole-Piperidine Hybrids

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ()

- Structural Differences : Lacks the piperazine moiety and substitutes the methoxy-methylpyrazole with a 4-fluorophenyl-pyrazole.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()

- Structural Differences: Replaces the pyrazole-carbonyl-piperidine with a butanone-linked pyrazole and incorporates a trifluoromethylphenyl-piperazine.

- Functional Implications: The trifluoromethyl group enhances metabolic stability and bioavailability, while the butanone spacer may improve solubility but reduce CNS penetration compared to the target compound’s direct piperidine-pyrazole linkage .

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound | Key Features | Reported Activity | References |

|---|---|---|---|

| Target Compound | 3-Chlorophenyl-piperazine; methoxy-methylpyrazole-piperidine | Hypothesized kinase inhibition, improved metabolic stability | |

| 4-(3-Fluorobenzoyl)-1-piperazinylmethanone | 3-Fluorobenzoyl; pyridinyl | Potential CYP3A4 inhibition, moderate solubility | |

| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | 3-Chloro-4-methylphenyl; nitro group | High oxidative stability, possible toxicity concerns | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one | Trifluoromethylphenyl-piperazine; butanone-pyrazole | Broad-spectrum antitumor activity, enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。